molecular formula C6H3F3NNaO2S B15247680 Sodium6-(trifluoromethyl)pyridine-2-sulfinate

Sodium6-(trifluoromethyl)pyridine-2-sulfinate

Cat. No.: B15247680
M. Wt: 233.15 g/mol
InChI Key: HSAIBBDLTBFMJT-UHFFFAOYSA-M
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Description

Sodium 6-(trifluoromethyl)pyridine-2-sulfinate is a chemical compound with the empirical formula C6H3F3NNaO2S. It is a member of the pyridine sulfinates family, which are known for their utility in various chemical reactions, particularly in the formation of carbon-carbon bonds. This compound is often used in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the synthesis of complex organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 6-(trifluoromethyl)pyridine-2-sulfinate typically involves the reaction of 6-(trifluoromethyl)pyridine-2-sulfinic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The reaction conditions are generally mild, with the temperature maintained at room temperature to slightly elevated temperatures .

Industrial Production Methods

On an industrial scale, the production of sodium 6-(trifluoromethyl)pyridine-2-sulfinate follows similar synthetic routes but with optimized conditions for higher yield and purity. The use of continuous flow reactors and automated crystallization processes are common to ensure consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

Sodium 6-(trifluoromethyl)pyridine-2-sulfinate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various pyridine derivatives, which are valuable intermediates in pharmaceutical and agrochemical synthesis .

Scientific Research Applications

Sodium 6-(trifluoromethyl)pyridine-2-sulfinate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.

    Biology: It is used in the synthesis of biologically active compounds, including potential drug candidates.

    Medicine: It is involved in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: It is used in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of sodium 6-(trifluoromethyl)pyridine-2-sulfinate in Suzuki-Miyaura cross-coupling reactions involves the formation of a palladium complex. The palladium catalyst facilitates the transfer of the trifluoromethyl group to the pyridine ring, resulting in the formation of a new carbon-carbon bond. This process involves oxidative addition, transmetalation, and reductive elimination steps .

Comparison with Similar Compounds

Similar Compounds

  • Sodium 4-(trifluoromethyl)pyridine-2-sulfinate
  • Sodium pyridine-2-sulfinate
  • Sodium 6-methylpyridine-2-sulfinate

Uniqueness

Sodium 6-(trifluoromethyl)pyridine-2-sulfinate is unique due to the presence of the trifluoromethyl group at the 6-position of the pyridine ring. This structural feature imparts distinct electronic properties, making it particularly useful in reactions requiring strong electron-withdrawing groups .

Properties

Molecular Formula

C6H3F3NNaO2S

Molecular Weight

233.15 g/mol

IUPAC Name

sodium;6-(trifluoromethyl)pyridine-2-sulfinate

InChI

InChI=1S/C6H4F3NO2S.Na/c7-6(8,9)4-2-1-3-5(10-4)13(11)12;/h1-3H,(H,11,12);/q;+1/p-1

InChI Key

HSAIBBDLTBFMJT-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=NC(=C1)S(=O)[O-])C(F)(F)F.[Na+]

Origin of Product

United States

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